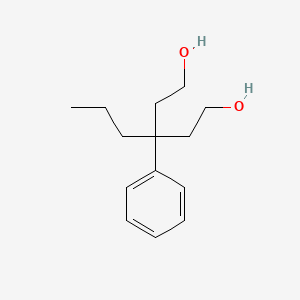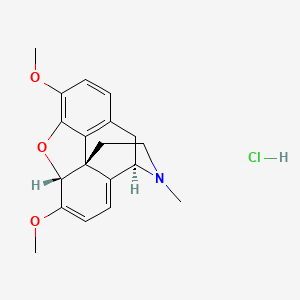
Thebaine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thebaine hydrochloride is an isoquinoline alkaloid derived from opium. It is chemically similar to both morphine and codeine but has stimulatory rather than depressant effects . Thebaine is a minor constituent of opium and is primarily extracted from the opium poppy, Papaver bracteatum . Unlike other opiates, thebaine is not used directly for therapeutic purposes but serves as a precursor for the synthesis of various pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thebaine hydrochloride can be synthesized through several methods. One common approach involves the extraction of thebaine from opium poppies, followed by purification . Thebaine can also be synthesized from oripavine through a series of chemical reactions, including oxidation and reduction .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of thebaine from Papaver bracteatum. The extracted thebaine is then purified and converted into the hydrochloride salt through a reaction with hydrochloric acid . This process ensures the production of high-purity this compound suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Thebaine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction of thebaine can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Thebaine can undergo substitution reactions with various electrophiles to form derivatives like oxycodone and oxymorphone.
Major Products Formed:
Scientific Research Applications
Thebaine hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various opioids and other pharmaceutical compounds.
Biology: Thebaine derivatives are used to study opioid receptors and their interactions.
Medicine: Thebaine is a key intermediate in the production of analgesics like oxycodone and oxymorphone.
Industry: this compound is used in the large-scale production of opioid medications.
Mechanism of Action
Thebaine hydrochloride exerts its effects by interacting with opioid receptors in the central nervous system . It primarily acts as a stimulant, causing convulsions at high doses . Thebaine itself does not possess significant analgesic properties, but its derivatives, such as oxycodone and oxymorphone, act as potent analgesics by binding to and activating μ-opioid receptors .
Comparison with Similar Compounds
Morphine: A major opium alkaloid with potent analgesic properties.
Codeine: A less potent analgesic compared to morphine, used for mild to moderate pain.
Oripavine: A precursor for the synthesis of thebaine and other opioids.
Uniqueness of Thebaine Hydrochloride: this compound is unique due to its stimulatory effects and its role as a precursor for the synthesis of various potent analgesics . Unlike morphine and codeine, thebaine itself is not used therapeutically but is crucial for the production of other medically important compounds .
Properties
CAS No. |
850-57-7 |
|---|---|
Molecular Formula |
C19H22ClNO3 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
(4R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline;hydrochloride |
InChI |
InChI=1S/C19H21NO3.ClH/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20;/h4-7,13,18H,8-10H2,1-3H3;1H/t13-,18+,19+;/m1./s1 |
InChI Key |
KTFNLKDWNNDGLZ-JFYDKBSOSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC.Cl |
Canonical SMILES |
CN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


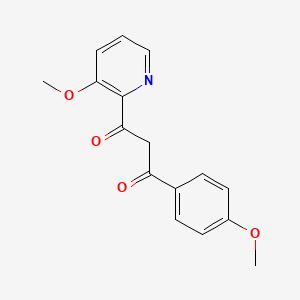
![2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione](/img/structure/B13777206.png)
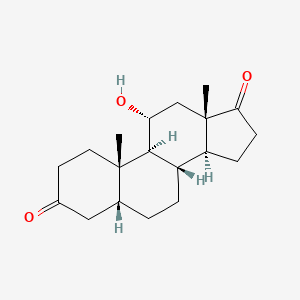
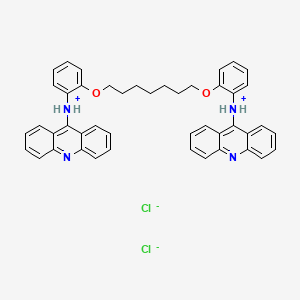
![(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13777226.png)
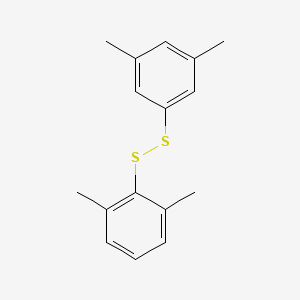
![Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13777231.png)
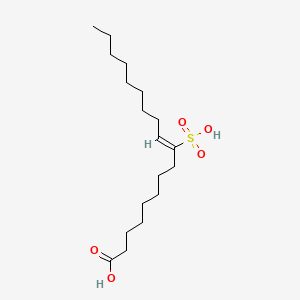
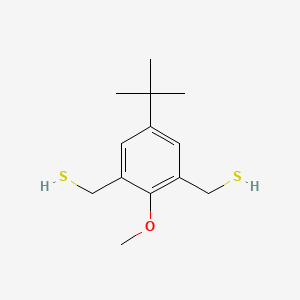
![Spiro[4.4]nona-1,3-diene](/img/structure/B13777251.png)
![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)

![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)
